molecular formula C18H23NO3 B566279 1-Isopropyl Etodolac CAS No. 849630-65-5

1-Isopropyl Etodolac

Cat. No.: B566279
CAS No.: 849630-65-5
M. Wt: 301.386
InChI Key: ZYYZBAXQYNUZCT-UHFFFAOYSA-N
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Description

1-Isopropyl Etodolac is a derivative of Etodolac, a non-steroidal anti-inflammatory drug (NSAID) known for its anti-inflammatory, analgesic, and antipyretic properties. Etodolac is commonly used to treat conditions such as osteoarthritis and rheumatoid arthritis by inhibiting the synthesis of prostaglandins, which are mediators of inflammation and pain .

Preparation Methods

The synthesis of 1-Isopropyl Etodolac involves several steps, starting from the basic structure of Etodolac. The preparation methods include:

    Synthetic Routes: The synthesis typically involves the introduction of an isopropyl group to the Etodolac molecule. This can be achieved through alkylation reactions using isopropyl halides in the presence of a base.

    Reaction Conditions: The reaction conditions often require controlled temperatures and the use of solvents such as dimethyl sulfoxide or tetrahydrofuran to facilitate the reaction.

    Industrial Production Methods: Industrial production may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. .

Chemical Reactions Analysis

1-Isopropyl Etodolac undergoes various chemical reactions, including:

Scientific Research Applications

1-Isopropyl Etodolac has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Isopropyl Etodolac involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By inhibiting these enzymes, the compound reduces the synthesis of prostaglandins, which are responsible for mediating inflammation, pain, and fever. This inhibition leads to the anti-inflammatory, analgesic, and antipyretic effects observed with the use of this compound .

Comparison with Similar Compounds

1-Isopropyl Etodolac can be compared with other similar compounds, such as:

    Etodolac: The parent compound, which also inhibits COX enzymes but lacks the isopropyl group.

    Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties but a different chemical structure.

    Naproxen: A widely used NSAID with a longer half-life and different pharmacokinetic profile.

    Celecoxib: A selective COX-2 inhibitor with fewer gastrointestinal side effects compared to non-selective NSAIDs.

The uniqueness of this compound lies in its modified structure, which may offer different pharmacokinetic properties and potentially improved therapeutic effects .

Properties

IUPAC Name

2-(8-ethyl-1-propan-2-yl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-4-12-6-5-7-13-14-8-9-22-18(11(2)3,10-15(20)21)17(14)19-16(12)13/h5-7,11,19H,4,8-10H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYZBAXQYNUZCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC(=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849630-65-5
Record name 1-Isopropyl etodolac
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/URS7HRT7E6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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